2-(3,4-Dimethylbenzyloxy)ethylamine
Description
2-(3,4-Dimethylbenzyloxy)ethylamine is an ethylamine derivative featuring a benzyloxy group substituted with methyl groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol. Key structural attributes include:
- Benzyloxy backbone: Provides lipophilicity due to the aromatic ring and methyl substituents.
- Ethylamine moiety: Enhances reactivity in nucleophilic or coordination-based interactions.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenyl)methoxy]ethanamine |
InChI |
InChI=1S/C11H17NO/c1-9-3-4-11(7-10(9)2)8-13-6-5-12/h3-4,7H,5-6,8,12H2,1-2H3 |
InChI Key |
FBIQUXRRVJWTRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)COCCN)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-(3,4-Dimethylbenzyloxy)ethylamine with three key analogs:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 3,4-dimethyl (benzyloxy) | C₁₁H₁₇NO | 179.26 | Aromatic methyl, ethylamine |
| 3,4-Dimethoxyphenethylamine | 3,4-methoxy (phenyl) | C₁₀H₁₅NO₂ | 181.23 | Methoxy, phenethylamine |
| 2-(3,4-Dihydroxyphenyl)ethylamine HCl | 3,4-hydroxy (phenyl) | C₈H₁₂ClNO₂ | 189.64 | Hydroxyl, ethylamine |
| Dopamine Hydrochloride | 3,4-hydroxy (phenyl) | C₈H₁₂ClNO₂ | 189.64 | Hydroxyl, catecholamine |
Key Observations :
- Lipophilicity : The dimethylbenzyloxy derivative is more lipophilic than methoxy- or hydroxy-substituted analogs due to the absence of polar oxygen atoms in methyl groups .
- Reactivity : Methoxy and hydroxy groups enhance hydrogen bonding and electronic interactions, influencing applications in molecular imprinting (e.g., 3,4-Dimethoxyphenethylamine in polymer synthesis ).
Physicochemical Properties
- Methoxy analogs: Moderate solubility in polar solvents (e.g., methanol) due to methoxy oxygen . Hydroxy analogs (e.g., dopamine): Higher aqueous solubility due to ionic hydrochloride salt forms .
- Stability: Dimethylbenzyloxy derivative: Stable under ambient conditions but may degrade under strong acidic/basic environments due to the benzyloxy linkage. Methoxy analogs: Stable in neutral conditions but susceptible to demethylation under harsh conditions . Hydroxy analogs: Prone to oxidation (e.g., dopamine forms quinones) unless stabilized as salts .
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